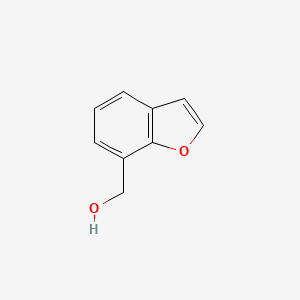

Benzofuran-7-ylmethanol

CAS No.: 209256-55-3

Cat. No.: VC2085061

Molecular Formula: C9H8O2

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 209256-55-3 |

|---|---|

| Molecular Formula | C9H8O2 |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 1-benzofuran-7-ylmethanol |

| Standard InChI | InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 |

| Standard InChI Key | CROYZLIPNLVAHM-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)CO)OC=C2 |

| Canonical SMILES | C1=CC2=C(C(=C1)CO)OC=C2 |

Introduction

Chemical Structure and Properties

Benzofuran-7-ylmethanol consists of a benzofuran core structure with a hydroxymethyl (-CH₂OH) group at the 7-position. The benzofuran scaffold itself comprises a benzene ring fused with a furan ring, creating a bicyclic heterocyclic compound. While specific data for benzofuran-7-ylmethanol is limited in the provided search results, we can extrapolate some properties from related compounds such as benzofuran-2-ylmethanol.

Physical and Chemical Properties

Based on structural analysis and comparison with analogous compounds, benzofuran-7-ylmethanol would likely possess the following properties:

| Property | Expected Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₉H₈O₂ | Based on structural composition |

| Molecular Weight | 148.16 g/mol | Calculated from molecular formula |

| Appearance | Crystalline solid | Common for similar benzofuran derivatives |

| Solubility | Soluble in organic solvents | Based on functional groups present |

| LogP | Approximately 1.8-2.5 | Estimated from similar benzofuran compounds |

| Melting Point | 80-120°C (estimated) | Based on related structures |

The compound would likely exhibit hydrogen bonding capabilities through its hydroxyl group, potentially affecting its solubility profile and intermolecular interactions. The presence of the hydroxymethyl group at position 7 distinguishes it from more commonly studied benzofuran derivatives that often have substituents at positions 2 or 5.

Synthetic Approaches

The synthesis of benzofuran-7-ylmethanol could be achieved through several routes based on established benzofuran synthesis methodologies. The literature indicates multiple catalytic approaches that could be adapted for the specific functionalization at the 7-position.

Transition Metal-Catalyzed Synthesis

Transition metal catalysis represents one of the most versatile approaches for benzofuran synthesis, with potential application to benzofuran-7-ylmethanol.

Palladium-Catalyzed Approaches

Palladium-catalyzed methodologies offer selective routes to functionalized benzofurans. Based on established protocols, the synthesis of benzofuran-7-ylmethanol could potentially be achieved through:

-

Palladium-catalyzed coupling reactions between appropriately substituted o-halophenols and alkynes

-

Oxidative cyclization of o-alkynylphenols with specific substitution patterns

-

Carbonylative coupling reactions that could be directed toward 7-position functionalization

These approaches typically employ catalytic systems such as "[Pd(PPh₃)₄], [Pd(OAc)₂], or [Pd(dba)₂] in combination with ligands and bases to facilitate the cyclization and functionalization processes" .

Rhodium and Ruthenium-Based Catalysis

Rhodium and ruthenium catalysts have demonstrated effectiveness in benzofuran synthesis through C-H activation pathways. According to the literature, rhodium-catalyzed annulation reactions between appropriate substrates could potentially yield precursors that could be converted to benzofuran-7-ylmethanol:

"The synthetic pathway was accomplished with four main steps, i.e., C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination, to achieve desired benzofuran derivatives" .

Similarly, ruthenium-catalyzed approaches have shown success in synthesizing complex benzofuran structures through oxidative cyclization:

"The reaction proceeded via C–H alkenylation followed by oxygen-induced annulation by employing magnesium acetate as a base and γ-valerolactone (GVL) as a solvent to carry out facile aerobic oxidation" .

Lewis-Acid Catalyzed Approaches

Lewis acid catalysis provides another valuable strategy for benzofuran synthesis that could be adapted for benzofuran-7-ylmethanol:

"This novel synthetic route proceeded through Lewis-acid-promoted propargylation, followed by potassium carbonate-mediated intramolecular cyclization, isomerization, and finally benzannulation to procure benzofuran derivatives in efficient yields (75–91%)" .

Catalysts such as scandium triflate have been employed for [4+1] cycloaddition reactions leading to aminobenzofurans, and similar strategies could potentially be modified for the synthesis of benzofuran-7-ylmethanol through appropriate substrate design and reaction condition optimization.

Base-Catalyzed Synthesis

Base-catalyzed approaches represent another viable synthetic route to benzofuran-7-ylmethanol:

"α-haloketones were treated with diversely substituted salicylaldehydes via triethylamine-catalyzed Dieckmann-like aldol condensation in neat conditions that resulted in remarkable yields (81–97%) of benzofuran derivatives" .

Potassium tert-butoxide has also been employed in the synthesis of benzofuran derivatives through intramolecular cyclization processes, which could potentially be adapted for the specific synthesis of benzofuran-7-ylmethanol with appropriate substrate design.

Reactivity Profile

The reactivity of benzofuran-7-ylmethanol would be determined by both the benzofuran core and the hydroxymethyl functional group.

Benzofuran Core Reactivity

The benzofuran scaffold typically exhibits electrophilic aromatic substitution reactions, predominantly at positions 2 and 3 of the furan ring. The benzene portion generally demonstrates lower reactivity toward electrophilic substitution compared to the furan ring.

Hydroxymethyl Group Reactivity

The hydroxymethyl group at position 7 would enable several transformation possibilities:

-

Oxidation to the corresponding aldehyde or carboxylic acid

-

Etherification or esterification reactions

-

Conversion to leaving groups for subsequent nucleophilic substitution

-

Protection/deprotection strategies for selective functionalization

This functional group versatility enhances the potential utility of benzofuran-7-ylmethanol as a synthetic intermediate.

Analytical Characterization

Spectroscopic Properties

Benzofuran-7-ylmethanol would exhibit characteristic spectroscopic profiles that could be used for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR spectrum would likely show:

-

Aromatic proton signals for the benzofuran core (approximately 6.5-8.0 ppm)

-

A characteristic singlet for the furan ring proton (approximately 7.0-7.5 ppm)

-

A singlet for the methylene protons of the hydroxymethyl group (approximately 4.5-5.0 ppm)

-

An exchangeable proton signal for the hydroxyl group (variable position depending on concentration and solvent)

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

-

O-H stretching (3200-3600 cm⁻¹)

-

C-H stretching (aromatic and aliphatic, 2800-3100 cm⁻¹)

-

C=C stretching (aromatic, 1450-1600 cm⁻¹)

-

C-O stretching (1000-1300 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would likely show a molecular ion peak at m/z 148, corresponding to the molecular weight of benzofuran-7-ylmethanol. Fragment ions might include loss of the hydroxyl group (m/z 131) and subsequent fragmentation of the benzofuran core.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods could be developed for the isolation and quantification of benzofuran-7-ylmethanol. Typical conditions might include:

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|

| HPLC | C18 reversed-phase | Acetonitrile/water gradient | UV detection (280 nm) |

| GC | DB-5 or similar | Helium | Flame ionization detector |

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of benzofuran-7-ylmethanol, it is instructive to compare it with other benzofuran derivatives.

Comparison with Positional Isomers

| Compound | Key Differences | Potential Impact |

|---|---|---|

| Benzofuran-2-ylmethanol | Hydroxymethyl at position 2 | Different reactivity profile; position 2 is more reactive toward electrophiles |

| Benzofuran-3-ylmethanol | Hydroxymethyl at position 3 | Different electronic distribution; potentially different biological activity |

| Benzofuran-4-ylmethanol | Hydroxymethyl at position 4 on benzene ring | Different steric environment; altered hydrogen bonding capabilities |

| Benzofuran-5-ylmethanol | Hydroxymethyl at position 5 | Different spatial orientation affecting intermolecular interactions |

Comparison with Related Benzofuran Derivatives

Benzofuran-7-ylmethanol shares structural similarities with compounds like (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol, which has a defined stereocenter and additional functional groups:

"The IUPAC name for this related compound is (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanol with molecular formula C₁₀H₁₁BrO₂ and molecular weight 243.1 g/mol" .

The comparison highlights how small structural modifications can significantly impact physical properties and biological activities of benzofuran derivatives.

Future Research Directions

Synthetic Methodology Development

Further research could focus on developing efficient, regioselective methods for the direct synthesis of benzofuran-7-ylmethanol. Potential approaches might include:

-

Flow chemistry adaptations of established synthetic routes

-

Photocatalytic methods for C-H functionalization

-

Enzyme-catalyzed transformations for stereoselective synthesis

-

Green chemistry approaches minimizing waste and hazardous reagents

Biological Activity Exploration

Investigation into the potential biological activities of benzofuran-7-ylmethanol represents another promising research direction:

-

Screening against various biological targets

-

Structure-activity relationship studies with related analogs

-

Mechanistic investigations of any observed biological effects

-

Exploration as a building block for targeted drug design

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume